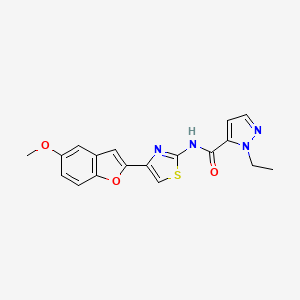
1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a hybrid molecule that combines elements from benzofuran, thiazole, and pyrazole structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article presents an overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by research findings and data tables.
1. Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- IUPAC Name : this compound
2.1 Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing thiazole and pyrazole rings have been reported to demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | E. coli: 10, S. aureus: 9 |
| Compound B | 7.5 | E. coli: 8, S. aureus: 8 |
| Compound C | 7 | E. coli: 7, S. aureus: 6 |
These results indicate that modifications in the molecular structure can enhance or diminish antibacterial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .
2.2 Antifungal Activity
The antifungal properties of compounds related to the pyrazole family have also been investigated. For example, certain pyrazole derivatives showed promising activity against Pythium ultimum, a common plant pathogen.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Name | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound D | 100 | 77.78 |
| Compound E | 100 | 55.56 |
| Compound F | 100 | 44.44 |
These findings highlight the potential of pyrazole derivatives in agricultural applications and suggest that the compound under study may share similar antifungal properties .
2.3 Anticancer Potential
Emerging evidence suggests that benzofuran derivatives may possess anticancer properties due to their ability to interfere with specific signaling pathways involved in tumor growth and metastasis. The incorporation of thiazole and pyrazole moieties could enhance these effects.
Case Study: Anticancer Activity
One study evaluated the cytotoxic effects of various benzofuran-thiazole hybrids on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanisms involved may include apoptosis induction and cell cycle arrest .
The biological activities of This compound are likely mediated through multiple mechanisms:
- Target Interaction : The compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Biochemical Pathways : It could modulate key signaling pathways related to inflammation or cancer progression.
Propriétés
IUPAC Name |
2-ethyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-22-14(6-7-19-22)17(23)21-18-20-13(10-26-18)16-9-11-8-12(24-2)4-5-15(11)25-16/h4-10H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCMAQSPQLGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














